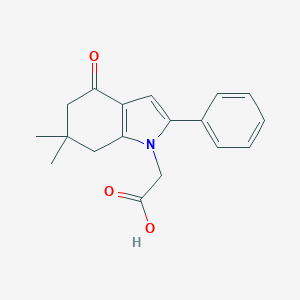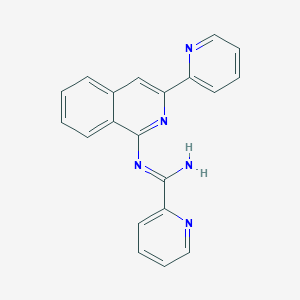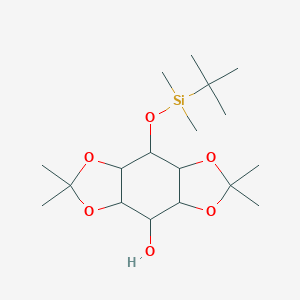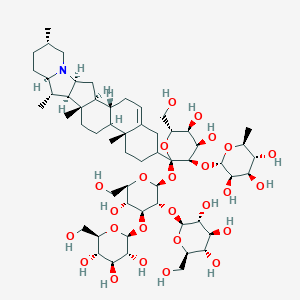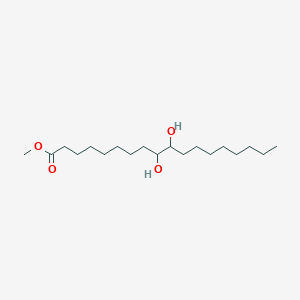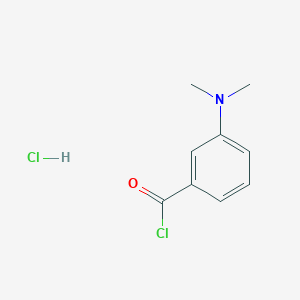![molecular formula C15H22O3 B055505 [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 113473-32-8](/img/structure/B55505.png)
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, also known as DBO, is a synthetic compound that has been used for various scientific research applications. This compound belongs to the family of bicyclic compounds and has a unique structure that makes it a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in disease processes. Specifically, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which in turn inhibits the growth of cancer cells and infectious agents.
生化学的および生理学的効果
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in lab experiments is its potency and specificity, which allows researchers to target specific disease processes with minimal side effects. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective tool for drug discovery and development.
However, there are also some limitations associated with the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in lab experiments. For example, its potency can also make it difficult to work with, as small variations in concentration can have a significant impact on the results of experiments. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are many potential future directions for the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in scientific research. One area of interest is in the development of new cancer therapies, as [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to exhibit potent activity against a variety of cancer cell lines. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate may have applications in the treatment of infectious diseases, as it has been shown to inhibit the replication of viruses such as hepatitis C and dengue fever.
Another potential direction for future research is in the study of the mechanism of action of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, as a better understanding of how it works could lead to the development of more effective drugs. Additionally, researchers may explore the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in combination with other drugs or therapies, in order to enhance its effectiveness and reduce potential side effects.
In conclusion, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, or [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, is a synthetic compound that has been extensively used in scientific research for various applications. Its unique structure and potent activity make it a valuable tool for drug discovery and development, and it has shown promise in the treatment of cancer, infectious diseases, and autoimmune disorders. While there are some limitations associated with its use, there are many potential future directions for research on [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, and it is likely to continue to be an important tool in the field of medicinal chemistry.
合成法
The synthesis of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the conversion of 2-cyclohexenone to 2-cyclohexenone oxime, followed by a reaction with dimethyl malonate to form the corresponding diester. The diester is then treated with sodium methoxide to form the sodium salt, which is then converted to [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate through a reaction with methyl iodide.
科学的研究の応用
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been extensively used in scientific research for various applications, including drug discovery and development, as well as in the study of biochemical and physiological processes. One of the main uses of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is in the development of new drugs, as it has been shown to exhibit potent activity against a variety of disease targets, including cancer and infectious diseases.
特性
CAS番号 |
113473-32-8 |
|---|---|
製品名 |
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11+/m1/s1 |
InChIキー |
NJIUSKQTOGHXSZ-MNOVXSKESA-N |
異性体SMILES |
CC1([C@@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C |
SMILES |
CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |
正規SMILES |
CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




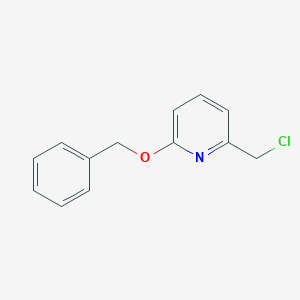
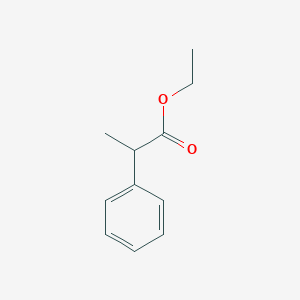
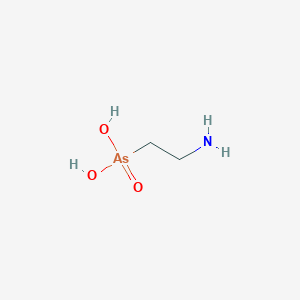
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
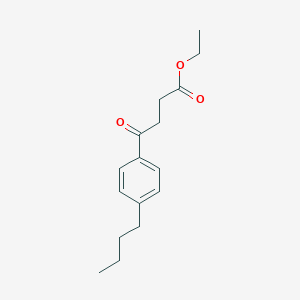
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
